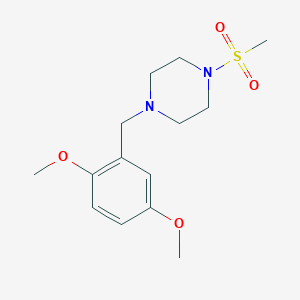![molecular formula C19H23BrN2O3S B249201 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B249201.png)
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a synthetic organic compound characterized by its complex molecular structure This compound features a piperazine ring substituted with a 5-bromo-2-methoxy-benzyl group and a toluene-4-sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine typically involves multiple steps:
-
Formation of the Benzyl Intermediate:
Starting Materials: 5-bromo-2-methoxy-benzyl chloride and piperazine.
Reaction Conditions: The benzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Sulfonylation:
Starting Materials: The benzyl intermediate and toluene-4-sulfonyl chloride.
Reaction Conditions: The intermediate is then reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
化学反応の分析
Types of Reactions: 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Sulfonyl Group Reactions: The sulfonyl group can participate in substitution reactions, forming sulfonamides or sulfonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substituted piperazines with different nucleophiles.
- Oxidized or reduced derivatives of the original compound.
- Sulfonamide or sulfonate derivatives.
科学的研究の応用
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(5-bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The bromine and methoxy groups can influence its binding affinity and selectivity, while the sulfonyl group can enhance its solubility and stability.
類似化合物との比較
1-(2-Methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(5-Bromo-2-methoxy-benzyl)-4-(methyl-sulfonyl)-piperazine: Has a methyl-sulfonyl group instead of a toluene-4-sulfonyl group, potentially altering its solubility and interaction with biological targets.
Uniqueness: 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the combination of its substituents, which confer specific chemical and biological properties
特性
分子式 |
C19H23BrN2O3S |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15-3-6-18(7-4-15)26(23,24)22-11-9-21(10-12-22)14-16-13-17(20)5-8-19(16)25-2/h3-8,13H,9-12,14H2,1-2H3 |
InChIキー |
ADDJDTUINKVLJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)

METHANONE](/img/structure/B249125.png)
![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)


![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)




![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)
